4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide
Overview
Description
4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.26 g/mol . This compound is known for its unique structure, which includes a fluorobenzyl group and a hydroxybenzenecarboximidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mechanism of Action
Target of Action
A similar compound, n-({6-[(4-cyano-2-fluorobenzyl)oxy]naphthalen-2-yl}sulfonyl)-d-glutamic acid, targets the udp-n-acetylmuramoylalanine–d-glutamate ligase in escherichia coli .
Result of Action
If it indeed targets the udp-n-acetylmuramoylalanine–d-glutamate ligase, it may inhibit bacterial cell wall synthesis, leading to bacterial death .
Biochemical Analysis
Biochemical Properties
4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide typically involves the reaction of 2-fluorobenzyl alcohol with 4-hydroxybenzenecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes .
Comparison with Similar Compounds
4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide can be compared with similar compounds such as:
4-[(2-Fluorobenzyl)Oxy]benzoic acid: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
2-[(2-Fluorobenzyl)Oxy]benzoic acid: Another structurally related compound with distinct chemical behavior and uses.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-13-4-2-1-3-11(13)9-19-12-7-5-10(6-8-12)14(16)17-18/h1-8,18H,9H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERUIUDHMPNFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C(=N/O)/N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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